(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate α,β-unsaturated ketone under basic conditions to form the benzofuran core. Subsequent steps involve the introduction of the oxopropoxy group and the phenylmethylidene moiety through esterification and aldol condensation reactions, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability, durability, and functionality.
Mechanism of Action
The mechanism of action of (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
- This compound derivatives
- Other benzofuran derivatives
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific structural features and functional groups
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(10-14)22-17(18(15)20)9-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSZWXPJXOINTH-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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